molecular formula C22H25N3O5S B11230825 2-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4,5-dimethylbenzenesulfonamide

2-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B11230825
M. Wt: 443.5 g/mol
InChI Key: SYWTZYCTBYRFNY-UHFFFAOYSA-N
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Description

2-METHOXY-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyridazine ring, and methoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the sulfonamide group. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4,5-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-METHOXY-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to the combination of its sulfonamide group, methoxyphenyl substituents, and pyridazine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

2-methoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H25N3O5S/c1-15-13-20(29-4)21(14-16(15)2)31(26,27)23-11-12-30-22-10-9-19(24-25-22)17-5-7-18(28-3)8-6-17/h5-10,13-14,23H,11-12H2,1-4H3

InChI Key

SYWTZYCTBYRFNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)OC)OC

Origin of Product

United States

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